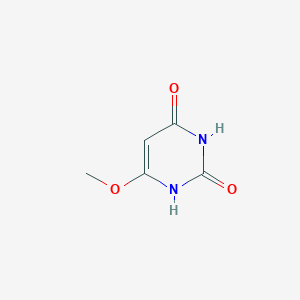
6-methoxypyrimidine-2,4(1H,3H)-dione
Overview
Description
6-methoxypyrimidine-2,4(1H,3H)-dione, also known as 6MP, is an important chemical compound used in a variety of scientific research applications. It is a heterocyclic compound that consists of five atoms of carbon, four atoms of nitrogen, and one atom of oxygen. 6MP is a derivative of pyrimidine, which is an aromatic ring compound that is found in many biological molecules, such as nucleic acids and proteins. 6MP has been used in a variety of scientific studies, including those related to the synthesis of drugs, the study of biochemical and physiological effects, and the development of new technologies.
Scientific Research Applications
Synthesis and Chemical Transformations
- A derivative of 6-methoxypyrimidine-2,4(1H,3H)-dione, namely 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione, was synthesized and showed significant anti-inflammatory activity in a mouse ear swelling test (Dong, 2010).
- Research on heterocyclic studies involved the condensation of 6-substituted 5-aminopyrimidine-4(3H)-thiones, including this compound derivatives (Clark & Southon, 1974).
- Investigations into the alkylation of 6-methylpyrimidine-2,4(1H,3H)-dione derivatives revealed the formation of substituted 1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-diones (Kataev et al., 2013).
Biomedical Research and Applications
- A study demonstrated the impact of whole blood and bone marrow with the addition of pyrimidine-2,4(1H,3H)-dione thietanyl derivatives on free radical oxidation, indicating potential medicinal applications (Meshcheryakova et al., 2022).
- Synthesis of new visnagen and khellin furochromone pyrimidine derivatives related to this compound showed promising analgesic and anti-inflammatory activities (Abu‐Hashem & Youssef, 2011).
Material Science and Optical Applications
- An experimental and computational study on pyrimidine-based bis-uracil derivatives, which are structurally related to this compound, highlighted their potential in optical, nonlinear optical, and drug discovery applications (Mohan et al., 2020).
Analytical Chemistry
- Simultaneous spectrophotometric determination of thorium and rare earth metals with pyrimidine azo dyes, including derivatives of this compound, provided an efficient method for analyzing these elements (Amin & Mohammed, 2001).
Mechanism of Action
Target of Action
Related compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
For instance, pyrazolo[3,4-d]pyrimidine derivatives inhibit CDK2, leading to alterations in cell cycle progression .
Biochemical Pathways
Related compounds have been shown to affect the fgfr signaling pathway, which plays a crucial role in various types of tumors . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Related compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines .
Biochemical Analysis
Biochemical Properties
6-methoxypyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been found to interact with several key enzymes, including cyclin-dependent kinases (CDKs) and protein kinases. These interactions are crucial as they can modulate the activity of these enzymes, leading to alterations in cellular processes such as cell cycle progression and apoptosis. The binding of this compound to these enzymes typically involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and inhibit enzyme activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of CDKs, leading to cell cycle arrest at specific phases. This inhibition can trigger apoptosis in cancer cells, making it a potential candidate for anticancer therapies . Additionally, this compound can affect gene expression by altering the transcriptional activity of certain genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes. This binding often involves hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent substrate binding. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit enzyme activity and induce apoptosis in cancer cells without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleotide metabolism. This compound can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent conjugation reactions. These metabolic processes can affect the bioavailability and activity of this compound, influencing its therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the uptake and localization of the compound in target cells, where it can exert its biochemical effects. The distribution of this compound can also be influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In these compartments, this compound can interact with its target enzymes and proteins, modulating their activity and influencing cellular processes .
Properties
IUPAC Name |
6-methoxy-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-10-4-2-3(8)6-5(9)7-4/h2H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNDNOHEVRPIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355906 | |
| Record name | 6-Methoxypyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29458-38-6 | |
| Record name | 6-Methoxypyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


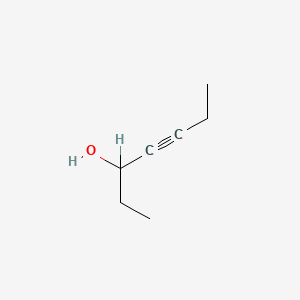
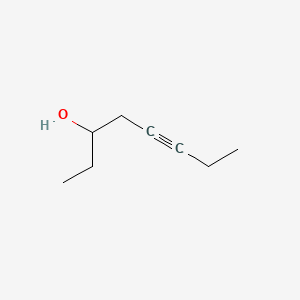
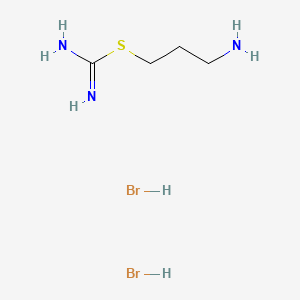
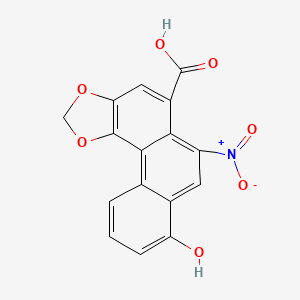

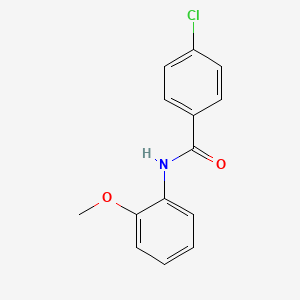
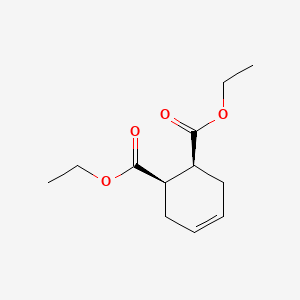

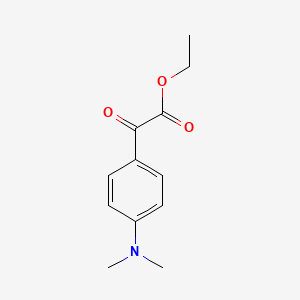
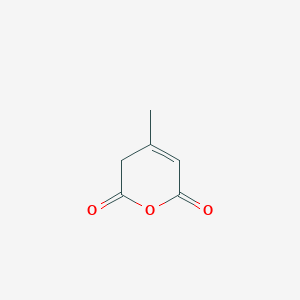
![2-[2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)ethylsulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B1593548.png)

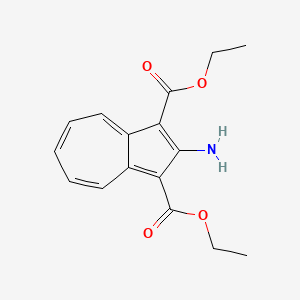
![N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide](/img/structure/B1593551.png)
